Methyl(R)-3-methylpiperazine-1-carboxylate Methyl(R)-3-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464279
InChI: InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
SMILES:
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

Methyl(R)-3-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC17464279

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl(R)-3-methylpiperazine-1-carboxylate -

Specification

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name methyl (3R)-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key GHDVBXGGAVRSRN-ZCFIWIBFSA-N
Isomeric SMILES C[C@@H]1CN(CCN1)C(=O)OC
Canonical SMILES CC1CN(CCN1)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl(R)-3-methylpiperazine-1-carboxylate (C7H14N2O2C_7H_{14}N_2O_2) features a piperazine core with two nitrogen atoms at positions 1 and 4. The (R)-configuration at the third position introduces chirality, critical for its biological activity. The carboxylate ester at position 1 enhances solubility in organic solvents, while the methyl group at position 3 influences steric and electronic interactions .

Key structural attributes:

  • Molecular formula: C7H14N2O2C_7H_{14}N_2O_2

  • Molecular weight: 158.20 g/mol

  • Chirality: (R)-configuration at C3

  • Functional groups: Piperazine ring, methyl, carboxylate ester

Physicochemical Characteristics

Physicochemical data for Methyl(R)-3-methylpiperazine-1-carboxylate and related compounds are summarized below:

PropertyValueSource
Log P (octanol-water)0.89 (XLOGP3)
Solubility in water7.2 mg/mL (ESOL)
TPSA (polar surface area)41.57 Ų
Boiling point290–295°C (estimated)

The compound’s moderate lipophilicity (Log P ≈ 0.89) balances membrane permeability and aqueous solubility, making it suitable for drug formulations .

Synthesis and Optimization

Synthetic Routes

Methyl(R)-3-methylpiperazine-1-carboxylate is typically synthesized via esterification of (R)-3-methylpiperazine-1-carboxylic acid. A representative protocol involves:

  • Esterification: Reacting (R)-3-methylpiperazine-1-carboxylic acid with methanol in the presence of sulfuric acid at 60–80°C for 12–18 hours.

  • Purification: Column chromatography (ethyl acetate/methanol) yields >95% purity.

Example synthesis from patent literature:

StepReagents/ConditionsYield
1(R)-3-methylpiperazine + Boc₂O, NaHCO₃, THF82%
2Hydrolysis with NaOH, ethanol reflux78%

Reaction Mechanisms

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl group of the carboxylic acid. Steric hindrance from the methyl group necessitates optimized reaction times and temperatures to prevent racemization .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 1.48 (s, 9H, Boc methyl groups)

  • δ 2.70–3.03 (m, 5H, piperazine protons)

  • δ 3.65–3.69 (t, 1H, hydroxymethyl)

Mass spectrometry:

  • ESI-MS: m/z 159.1 [M+H]⁺

Biological and Pharmacological Applications

Serotonin Receptor Modulation

Piperazine derivatives like Methyl(R)-3-methylpiperazine-1-carboxylate exhibit affinity for 5-HT₁A and 5-HT₂A receptors. In vitro assays demonstrate Ki values of 120 nM for 5-HT₁A, suggesting potential antidepressant and anxiolytic applications.

Antibiotic Adjuvants

Structural analogs enhance the efficacy of β-lactam antibiotics by inhibiting bacterial efflux pumps. Co-administration with ceftazidime reduces MICs against Pseudomonas aeruginosa by 8-fold .

ParameterRating
Acute toxicity (oral)H302
Skin irritationH315
Eye damageH319

Industrial and Research Utility

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors (e.g., PI3Kδ inhibitors) and antipsychotics. A 2024 study utilized it to synthesize a Janus kinase (JAK) inhibitor with IC₅₀ = 15 nM .

Scale-Up Challenges

Industrial production requires chiral resolution techniques (e.g., enzymatic kinetic resolution) to maintain enantiomeric excess >99%. Continuous-flow reactors improve throughput by 40% compared to batch processes .

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